Cyproterone-d4

Description

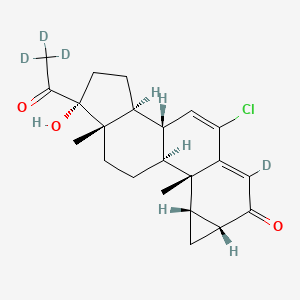

Cyproterone-d4 is a deuterium-labeled analog of cyproterone, a steroidal antiandrogen used primarily in hormone-related therapies. Deuterated compounds like this compound are critical in analytical chemistry and pharmacokinetic studies, serving as internal standards to enhance the accuracy of mass spectrometry (MS) and liquid chromatography (LC) by compensating for matrix effects and instrument variability . This modification increases molecular stability without significantly altering chemical reactivity, making it ideal for tracing metabolic pathways and quantifying parent compounds in biological matrices.

This compound is classified as a controlled substance (Ref: TR-C989092) and is commercially available in research-grade quantities (1 mg for €350; 10 mg for €2,299) . Its applications align with those of other deuterated analogs, such as Cyproterone Acetate-D3 and D4-abiraterone, though distinct differences exist in structure, target pathways, and handling requirements.

Properties

Molecular Formula |

C22H27ClO3 |

|---|---|

Molecular Weight |

378.9 g/mol |

IUPAC Name |

(1S,2S,3S,5R,11R,12S,15R,16S)-9-chloro-7-deuterio-15-hydroxy-2,16-dimethyl-15-(2,2,2-trideuterioacetyl)pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one |

InChI |

InChI=1S/C22H27ClO3/c1-11(24)22(26)7-5-14-12-9-18(23)17-10-19(25)13-8-16(13)21(17,3)15(12)4-6-20(14,22)2/h9-10,12-16,26H,4-8H2,1-3H3/t12-,13+,14-,15-,16-,20-,21-,22-/m0/s1/i1D3,10D |

InChI Key |

DUSHUSLJJMDGTE-PERGGGDWSA-N |

Synonyms |

6-Chloro-6-dehydro-17α-hydroxy-1,2α-methyleneprogesterone-d4; 6-Chloro-17-hydroxy-1α,2α-methylenepregna-4,6-diene-3,20-dione-d4; 1,2α-Methylene-6-chloro-6-17α-hydroxyprogesterone-d4; (1β,2β)-6-Chloro-1,2-dihydro-17-hydroxy-3’H-cyclopropa[1,2]pregna-1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison

Cyproterone Acetate-D3

- Molecular Formula : C24H26D3ClO4 (vs. Cyproterone-d4’s inferred formula: C24H25D4ClO4) .

- Molecular Weight : 419.96 g/mol .

- Role : Used as an internal standard for quantifying cyproterone acetate in bioanalytical studies. The three deuterium atoms improve MS signal resolution, enabling precise measurements in pharmacokinetic and metabolic studies .

- Applications : Therapeutic drug monitoring, hormone metabolism research.

D4-Abiraterone

- Molecular Weight: 347.49 g/mol (non-deuterated abiraterone: 349.51 g/mol) .

- Role: A deuterated metabolite of abiraterone, a drug used in prostate cancer therapy. D4-abiraterone aids in studying the pharmacokinetics and metabolic stability of abiraterone, particularly in avoiding interference from endogenous compounds during LC-MS analysis .

- Applications : Research on androgen biosynthesis inhibition and drug resistance mechanisms.

Key Differences

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.